4-Tert-butylbenzene-1,3-diol

Catalysis Friedel-Crafts alkylation Resorcinol derivatives

4-Tert-butylbenzene-1,3-diol (4-TBR) solves regioselectivity challenges in resorcinol alkylation. Unlike thermodynamically favored 4,6-di-tert-butylresorcinol, 4-TBR enables controlled mono-substitution for precise further functionalization. • Predictable mono-alkylation selectivity, critical for pharma & agrochemical intermediates • Distinct oxidative degradation pathway (Cu-mediated isobutylene elimination) vs. other dihydric phenols • 40-fold greater organic-phase partitioning (LogP 2.40) than unsubstituted resorcinol • Validated benchmark for solid acid catalyst evaluation

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 2206-50-0
Cat. No. B1598613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylbenzene-1,3-diol
CAS2206-50-0
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)O)O
InChIInChI=1S/C10H14O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,11-12H,1-3H3
InChIKeyYBKODUYVZRLSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butylbenzene-1,3-diol: Compound Overview


4-Tert-butylbenzene-1,3-diol (4-Tert-butylresorcinol, 4-TBR) is a mono-alkylated resorcinol derivative with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It belongs to the class of sterically hindered dihydric phenols, characterized by a tert-butyl group at the para position relative to one hydroxyl group in the resorcinol (1,3-benzenediol) scaffold . The compound exhibits physicochemical properties including a melting point of 112–114 °C, a LogP of approximately 2.40, and a predicted pKa of 9.97 ± 0.18 . As an intermediate in organic synthesis, 4-TBR is utilized in the development of pharmaceutical actives, agrochemicals, polymer stabilizers, and as a model substrate for studying C–C and C–O bond-forming reactions [1].

Mono-alkylated resorcinol with catalyst-dependent selectivity
Unique oxidative pathway (tert-butyl elimination) different from di-alkylated analog
Enhanced lipophilicity vs resorcinol for nonpolar media and polymer matrices

4-Tert-butylbenzene-1,3-diol: Substitution Limitations


Generic substitution among alkylresorcinols or dihydric phenols fails due to distinct regioselective reactivity patterns and differential thermodynamic product distributions during both synthesis and subsequent applications. The mono-alkylated 4-tert-butylresorcinol (4-TBR) exhibits fundamentally different catalytic selectivity profiles compared to its di-alkylated counterpart 4,6-di-tert-butylresorcinol (46DTBR) [1]. In resorcinol alkylation, 46DTBR is thermodynamically favored and forms as the major product under conventional acid catalysis; achieving meaningful yields of the mono-alkylated 4-TBR requires precise catalyst engineering to shift selectivity [2]. Furthermore, the tert-butyl substitution pattern directly governs oxidative fate: 4-TBR undergoes copper(II)-mediated autoxidation with competing loss of the tert-butyl group as isobutylene, a degradation pathway that distinguishes it from 4,6-di-tert-butylresorcinol and other dihydric phenol antioxidants [3]. These material-specific behaviors preclude direct interchange without compromising synthetic yield, product purity, or end-use performance.

! Generic alkylresorcinol mixtures may contain predominantly 4,6-di-tert-butylresorcinol (46DTBR), shifting synthesis yield and purity away from the mono-alkylated target.
! Oxidative degradation via isobutylene elimination is specific to 4-TBR; 46DTBR exhibits different regioselectivity, which may alter stabilizer performance in copper-containing systems.

4-Tert-butylbenzene-1,3-diol: Comparative Performance Evidence


Mono- vs Di-alkylation Selectivity

In resorcinol alkylation with methyl-tert-butyl ether (MTBE), the di-alkylated product 4,6-di-tert-butylresorcinol (46DTBR) is thermodynamically favored and typically dominates the product mixture. Using HPW@SBA15 heterogeneous catalysts with optimized Brønsted-to-Lewis acid site ratios, the selectivity to mono-alkylated 4-tert-butylresorcinol (4-TBR) was enhanced to a maximum of 42% at 20% resorcinol conversion [1].

Mono- vs Di-alkylation Selectivity
Head-to-head
Selectivity to 4-TBR reached 42% at 20% conversion (HPW@SBA15) vs. 46DTBR as major product under conventional acid.
Informs yield expectations and downstream purification requirements.
Reported selectivity ceiling; catalyst engineering required to favor mono-alkylation.
Catalysis Friedel-Crafts alkylation Resorcinol derivatives Heterogeneous catalysis

Copper-Mediated Autoxidation Pathways

Under identical copper(II)-mediated autoxidation conditions, 4-tert-butylresorcinol (4-TBR) and 4,6-di-tert-butylresorcinol (46DTBR) exhibit distinct reaction outcomes. 4-TBR undergoes oxygenation at the tert-butyl-substituted position with competing loss of the tert-butyl group as isobutylene, whereas the di-alkylated analog displays different regioselectivity and product distribution [1]. Both compounds ultimately produce 5-tert-butyl-2-hydroxy-1,4-benzoquinone as the major product, but the reaction pathway and intermediate species differ substantially.

Copper-Mediated Autoxidation
Head-to-head
4-TBR undergoes oxygenation with competing isobutylene loss; 46DTBR follows different regioselectivity. Both form same major quinone.
Degradation pathway divergence may affect long-term stabilizer performance.
Relevant in copper-containing environments.
Oxidation chemistry Copper catalysis Degradation pathways Quinone formation

Lipophilicity vs Resorcinol

Introduction of a single tert-butyl group to the resorcinol scaffold substantially alters lipophilicity. 4-Tert-butylbenzene-1,3-diol exhibits a calculated LogP of 2.39530 , compared to unsubstituted resorcinol which has a significantly lower LogP (approximately 0.80) [1]. This approximately 1.6-unit increase in LogP represents a roughly 40-fold increase in octanol-water partition coefficient.

Lipophilicity vs Resorcinol
Calculated attribute
Calculated LogP ~2.40 vs. ~0.80 for resorcinol, approximately 40× higher octanol-water partition.
Improves compatibility with nonpolar media and hydrophobic matrices.
Predicted LogP; experimental verification advised.
Physicochemical properties Lipophilicity Solubility Partition coefficient

Zeolite vs Conventional Acid Selectivity

The choice of catalyst fundamentally determines 4-TBR versus 46DTBR product distribution in resorcinol alkylation. While conventional Brønsted acid catalysts (e.g., sulfuric acid) favor the thermodynamically stable 46DTBR, 10% Ga-impregnated zeolite beta catalysts exhibit 100% selectivity for 4-TBR as the major product under the tested conditions [1]. This represents a complete reversal of product selectivity compared to traditional homogeneous acid catalysis.

Catalyst Selectivity Reversal
Cross-study comparable
10% Ga-BEA zeolite achieved 100% selectivity to 4-TBR, contrasting with conventional Brønsted acids that favor 46DTBR.
Catalyst choice can fully determine product distribution and purity.
Reported under tested conditions; supplier method review recommended.
Zeolite catalysis Friedel-Crafts alkylation Selectivity enhancement Heterogeneous catalysis

4-Tert-butylbenzene-1,3-diol: Applications


Polymer Stabilizer Development

4-TBR serves as a mono-alkylated dihydric phenol antioxidant with a defined substitution pattern that differentiates it from both unsubstituted resorcinol (lower LogP, different radical scavenging kinetics) and di-alkylated 46DTBR (different oxidative degradation pathways) [1]. The single tert-butyl group provides steric hindrance sufficient to modulate radical scavenging behavior while preserving one unsubstituted ortho position for further functionalization. The copper(II)-mediated autoxidation studies confirm that 4-TBR undergoes tert-butyl group elimination as isobutylene, a pathway not shared by 46DTBR, which may influence stabilizer longevity in metal-containing polymer formulations [1].

Pharmaceutical and Agrochemical Intermediate

4-Tert-butylbenzene-1,3-diol is established as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . The compound has been specifically noted for use as an active component in skin disease treatments and as a color developer [2]. Its diol functionality enables further derivatization through C–C and C–O bond-forming reactions, including use as a model substrate for studying oxidative coupling mechanisms [1].

Heterogeneous Catalysis Research

4-TBR is a valuable model substrate for investigating acid catalyst performance in regioselective Friedel-Crafts alkylation. Multiple studies have characterized 4-TBR selectivity across diverse catalyst systems, establishing that selectivity can be tuned from minority product to 100% depending on catalyst acid site architecture [3][4]. This body of comparative catalytic data makes 4-TBR a benchmark compound for evaluating novel solid acid catalysts and for optimizing industrial alkylation processes where mono-alkylated resorcinol derivatives are the target products.

Lipophilic Formulations

With a LogP of 2.39530 compared to ~0.80 for unsubstituted resorcinol, 4-TBR offers approximately 40-fold greater partitioning into organic phases [5]. This increased lipophilicity makes 4-TBR the preferred choice over resorcinol in applications requiring compatibility with nonpolar solvents, oils, or hydrophobic polymer matrices. The compound is soluble in organic solvents , enabling homogeneous incorporation into synthetic and formulation workflows where unsubstituted resorcinol would exhibit limited solubility or phase separation.

Application
Selection Property
Validation Focus
Polymer Stabilizer Development
Mono-alkyl substitution pattern, isobutylene elimination pathway
Long-term stability under metal-catalyzed oxidation
Pharmaceutical & Agrochemical Intermediate
Diol functionality for C–C/C–O bond formation; model substrate for oxidative coupling
Derivatization scope and reaction condition compatibility
Heterogeneous Catalysis Research
Regioselective Friedel-Crafts model substrate
Acid site architecture vs. mono/di selectivity benchmarking
Lipophilic Formulations
Enhanced LogP relative to resorcinol
Organic-phase solubility and hydrophobic matrix compatibility

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